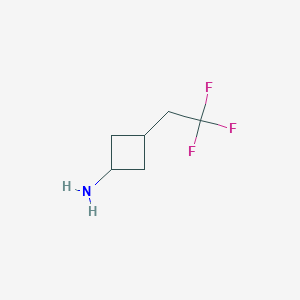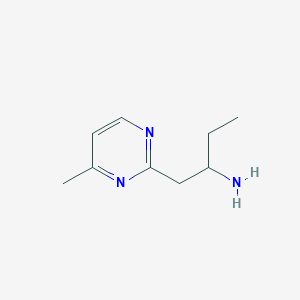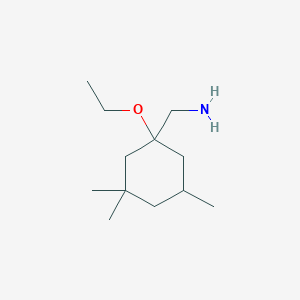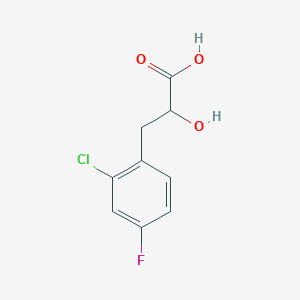
3-(2-Chloro-4-fluorophenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-fluorophenyl)-2-hydroxypropanoic acid is an organic compound that features a chlorinated and fluorinated phenyl ring attached to a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-chloro-4-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the boronic acid and other organic substrates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-4-fluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-fluorophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares a similar phenyl ring structure but lacks the hydroxypropanoic acid moiety.
4-Fluorophenylboronic acid: Contains a fluorinated phenyl ring but lacks the chlorine atom and hydroxypropanoic acid moiety.
Uniqueness
3-(2-Chloro-4-fluorophenyl)-2-hydroxypropanoic acid is unique due to the combination of its chlorinated and fluorinated phenyl ring with a hydroxypropanoic acid moiety.
Eigenschaften
Molekularformel |
C9H8ClFO3 |
|---|---|
Molekulargewicht |
218.61 g/mol |
IUPAC-Name |
3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8ClFO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
InChI-Schlüssel |
QWZNGYHCOSNMNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)
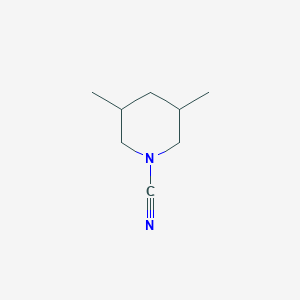

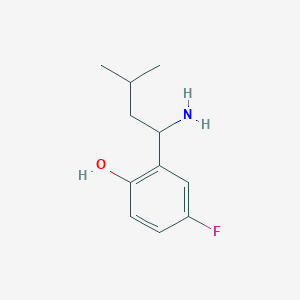

![N-[(2,3-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B13309491.png)
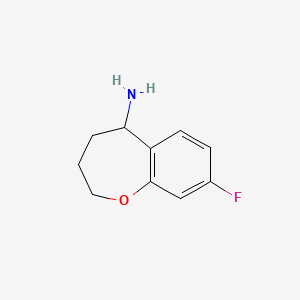
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)
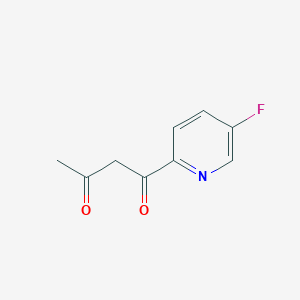
![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)

